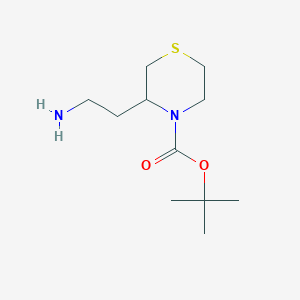

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMOKDKDMIRWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is characterized by a thiomorpholine ring, which contributes to its unique properties. The presence of the tert-butyl group enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. It may modulate the activity of these targets, influencing cellular processes and biochemical pathways. For instance, it has been suggested that this compound could affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Biological Activities

Research indicates that tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate exhibits a range of biological activities:

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it has shown cytotoxic effects against various cancer types, including breast and leukemia cells .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate may possess similar properties.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanistic Insights :

Comparative Analysis

A comparative study involving similar compounds highlighted the unique biological profile of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate | Anticancer | 0.65 - 2.41 | Induces apoptosis in MCF-7 cells |

| Doxorubicin | Anticancer | 1.93 - 5.51 | Standard chemotherapy agent |

| Compound X | Antimicrobial | <10 | Exhibits broad-spectrum activity |

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying the effects of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against specific targets.

- Clinical Trials : To assess efficacy and safety in human subjects.

Scientific Research Applications

Pharmaceutical Applications

1. CDK Inhibition

One of the most significant applications of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate is its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle, and their dysregulation is often linked to cancer. Research indicates that compounds similar to this structure have shown promising results in inhibiting CDK activity, potentially leading to new cancer therapies .

2. Synthesis of Heterocycles

This compound can serve as a precursor in the synthesis of valuable heterocyclic compounds through multi-component reactions such as the Ugi reaction. These heterocycles are essential in drug development due to their biological activities, including antimicrobial and anticancer properties .

1. Anticancer Properties

Studies have demonstrated that derivatives of thiomorpholine compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival . For instance, compounds structurally related to tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate have been shown to inhibit specific pathways critical for tumor growth.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study examining the effects of thiomorpholine derivatives on cancer cell lines, researchers found that tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate significantly reduced proliferation rates in several types of cancer cells. The study utilized various assays to measure cell viability and apoptosis, revealing that the compound induced programmed cell death through mitochondrial pathways .

Case Study 2: Synthesis and Characterization of Heterocycles

Another research project focused on synthesizing novel heterocycles using tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate as a starting material. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and potential efficacy against microbial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiomorpholine vs. Morpholine Derivatives

- Tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate (CAS: 2375165-90-3): Replaces sulfur with oxygen in the heterocycle, reducing electron density and altering hydrogen-bonding capacity. The ethenyl group at the 3-position introduces rigidity, contrasting with the flexible 2-aminoethyl group in the target compound. Applications: Likely used in asymmetric synthesis due to its chiral center .

Thiomorpholine vs. Azabicyclic Systems

- Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Features a bicyclic scaffold, increasing steric hindrance and conformational rigidity. The 2-aminoethyl group is retained, but the azabicyclo structure may enhance binding selectivity in receptor-targeted therapies. Applications: Potential central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Functional Group Variations

Aminoethyl Substituent vs. Aromatic Thiophene/Thiazole Derivatives

- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: F0745-0216): Substitutes thiomorpholine with a thiophene ring, introducing π-conjugation and aromaticity. Applications: Common intermediate in agrochemical and pharmaceutical synthesis .

Tert-butyl Carboxylate as a Protective Group

- Tert-butyl 3-(2-aminophenoxy)piperidine-1-carboxylate (CAS: AKOS027252133): Demonstrates the versatility of tert-butyl carboxylates in protecting amines and carboxylates across diverse scaffolds. Commercial Availability: Four suppliers indicate widespread use in peptide and small-molecule synthesis .

Stability and Reactivity

- Thiomorpholine vs. Morpholine: Sulfur in thiomorpholine increases oxidation susceptibility compared to morpholine’s oxygen, necessitating inert storage conditions. The 2-aminoethyl group may participate in intramolecular interactions, stabilizing conformations inaccessible to ethenyl or aromatic analogs .

Data Table: Structural and Functional Comparison

Preparation Methods

Protection of Carboxylate as tert-Butyl Ester

- The carboxylate group of the thiomorpholine derivative is protected by esterification using tert-butyl chloroformate or tert-butyl acetate in the presence of acid catalysts such as perchloric acid.

- This step is crucial to ensure stability of the carboxylate during subsequent transformations.

- For example, in related compounds, esterification of L-pyroglutamic acid with tert-butyl acetate under acidic conditions yielded tert-butyl esters in 70-87% yield.

Introduction of the 2-Aminoethyl Side Chain

- The aminoethyl group is typically introduced via nucleophilic substitution or amide coupling reactions.

- Aminoethylation can be achieved by reacting thiomorpholine intermediates with aminoethyl halides or by amide bond formation using coupling reagents such as HATU or EDCI in the presence of bases like N-ethyl-N,N-diisopropylamine.

- For example, amide coupling of tert-butyl 3-(aminomethyl)morpholine-4-carboxylate with substituted acids using HATU and DIEA in DMF at room temperature gave high yields of amide products.

- This methodology can be adapted to introduce the 2-aminoethyl group onto thiomorpholine rings.

Ring Functionalization and Selective Deprotection

- Selective ring modifications, such as α-methylenation or ring opening, are performed to achieve desired substitution patterns while retaining the tert-butyl ester.

- Deprotection steps using trifluoroacetic acid (TFA) and anisole can remove tert-butyl and Boc groups to afford the free amine or carboxylate functionalities as needed.

Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification of carboxylate | tert-butyl acetate, perchloric acid, room temp | 70-87 | Protects carboxylate as tert-butyl ester |

| Amide coupling (aminoethylation) | HATU, DIEA, DMF, 20-25°C | 80-90 | Efficient coupling to introduce aminoethyl group |

| Selective ring functionalization | LiOH (for ring opening), α-methylenation reagents | 67-75 | Retains tert-butyl ester during ring modifications |

| Deprotection | TFA, anisole, room temp | ~98 | Removes protecting groups for final compound |

Solubility and Formulation Notes

- The tert-butyl ester enhances solubility in organic solvents such as DMSO, ethanol, and ethyl acetate.

- For biological studies, stock solutions are prepared in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil to achieve clear in vivo formulations.

- Proper dissolution protocols involve stepwise solvent addition with vortexing or ultrasound to ensure clarity.

Summary Table: Preparation Workflow

| Stage | Purpose | Reagents/Conditions | Outcome |

|---|---|---|---|

| Carboxylate Protection | Stabilize carboxylate group | tert-butyl acetate + perchloric acid | tert-butyl ester intermediate |

| Aminoethyl Introduction | Install aminoethyl side chain | Aminoethyl halide or amide coupling | 3-(2-aminoethyl) substitution |

| Ring Functionalization | Modify ring structure selectively | LiOH, α-methylenation reagents | Functionalized thiomorpholine |

| Deprotection | Remove protecting groups | TFA + anisole | Final target compound |

Research Findings and Practical Considerations

- The synthetic routes reported provide good overall yields (typically 65-90%) and allow for selective functionalization without compromising the tert-butyl ester.

- The use of modern coupling agents (e.g., HATU) and mild deprotection conditions ensures minimal side reactions.

- The tert-butyl ester group plays a dual role in stability and solubility, facilitating handling and downstream biological evaluation.

- The aminoethyl side chain offers a handle for further derivatization or conjugation in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with protection of the thiomorpholine core using tert-butyl groups. Key steps include nucleophilic substitution or coupling reactions with 2-aminoethyl moieties. Reagents such as triethylamine (as a catalyst) and solvents like tetrahydrofuran (THF) are critical for achieving high yields . Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and tert-butyl protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95% recommended for biological assays) .

Q. What are the stability considerations for storing tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies on analogous compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., α2C adrenergic receptors). Focus on optimizing the 2-aminoethyl side chain for hydrogen bonding and the thiomorpholine ring for hydrophobic interactions. Free energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification . Validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve contradictions in biological activity data across studies involving thiomorpholine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Ensure consistent molar concentrations and vehicle controls (e.g., DMSO ≤0.1% v/v) to compare potency .

- Metabolic Stability Assays : Use liver microsomes to assess if observed discrepancies arise from compound degradation .

- Target Selectivity Profiling : Screen against related receptors/enzymes (e.g., GPCR panels) to rule off-target effects .

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) during HPLC purification .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key coupling steps to enhance enantiomeric excess (ee >90%) .

- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .

Q. What experimental protocols optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.